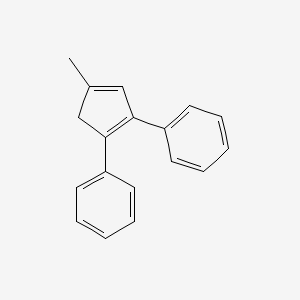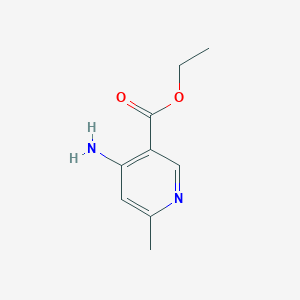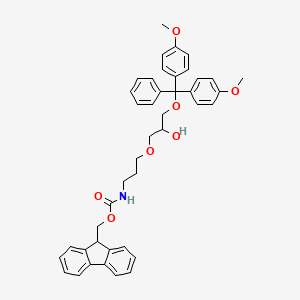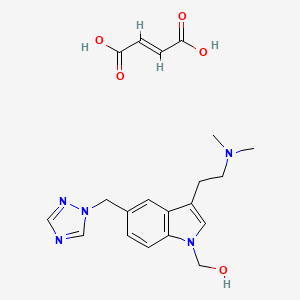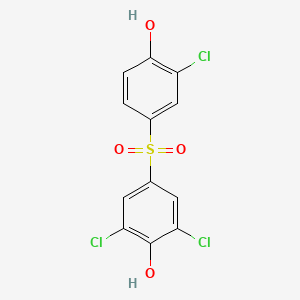
Trichloro Bisphenol S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro Bisphenol S is a chemical compound with the molecular formula C12H7Cl3O4S. It is a derivative of Bisphenol S, where three chlorine atoms are substituted on the phenol rings. This compound is known for its high resistance to heat, light, and oxidation, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro Bisphenol S can be synthesized through the chlorination of Bisphenol S. The process involves the reaction of Bisphenol S with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms on the phenol rings .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where Bisphenol S is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro Bisphenol S undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenolic compounds, dechlorinated derivatives, and substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Trichloro Bisphenol S has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Trichloro Bisphenol S involves its interaction with various molecular targets. It can bind to and inhibit enzymes involved in fatty acid synthesis, similar to other bisphenols. This inhibition disrupts cellular processes and can lead to antimicrobial effects . Additionally, its chlorinated structure allows it to interact with and disrupt endocrine pathways, leading to potential endocrine-disrupting effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): A widely used bisphenol with known endocrine-disrupting effects.
Bisphenol S (BPS): The parent compound of Trichloro Bisphenol S, used as a substitute for BPA.
Bisphenol F (BPF): Another bisphenol with similar applications and potential health effects.
Uniqueness
This compound is unique due to its high resistance to heat, light, and oxidation, making it more stable than other bisphenols. Its chlorinated structure also provides distinct chemical properties, allowing it to be used in specialized industrial applications .
Eigenschaften
Molekularformel |
C12H7Cl3O4S |
|---|---|
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
2,6-dichloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H7Cl3O4S/c13-8-3-6(1-2-11(8)16)20(18,19)7-4-9(14)12(17)10(15)5-7/h1-5,16-17H |
InChI-Schlüssel |
ILJCMQVJEFEHKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



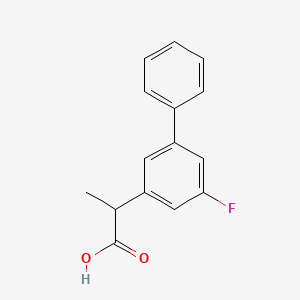
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
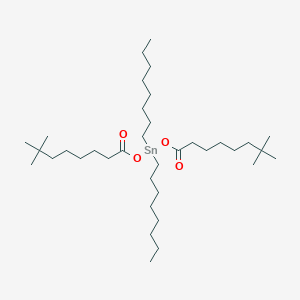

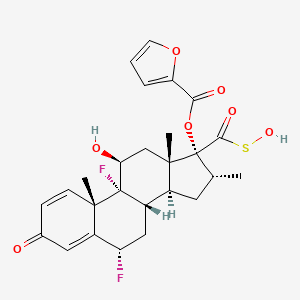
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
